molecular formula C22H22FN3O2 B2891582 (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704540-17-9

(2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2891582
CAS No.: 1704540-17-9
M. Wt: 379.435
InChI Key: AGIQPTPMXQUFDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in a molecule and the types of bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and others .

Scientific Research Applications

Synthesis and Structural Exploration

The synthesis and structural characterization of novel bioactive heterocycles, such as those incorporating the oxadiazole moiety, have been extensively studied. These compounds exhibit significant antiproliferative activity, with their molecular structures stabilized by inter and intra-molecular hydrogen bonds. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrate the potential of these compounds in drug design and development (Benaka Prasad et al., 2018).

Pharmacological Potential

Derivatives of compounds containing fluorophenyl and oxadiazole groups have shown a broad spectrum of pharmacological activities. For example, research on novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors highlights the therapeutic potential of these compounds in treating conditions like depression and anxiety, indicating their potential role in central nervous system disorders (Vacher et al., 1999).

Chemical Properties and Applications

The study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives, including those with halogen bonding and lone pair-π interaction, provides insights into the molecular structure and potential applications of these compounds in material science and molecular engineering (Sharma et al., 2019).

Material Science and OLED Technology

Compounds with the 1,3,4-oxadiazole core have been explored for their luminescent properties, contributing to the development of organic light-emitting diodes (OLEDs) technology. Studies on delayed luminescence in derivatives of 1,3,4-oxadiazole indicate their application in creating more efficient and stable OLED materials (Cooper et al., 2022).

Mechanism of Action

Target of Action

It is structurally related to fentanyl analogues , which are known to primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

As a structural analogue of fentanyl, this compound likely interacts with its targets in a similar manner. Fentanyl analogues typically act as agonists at the mu-opioid receptors, binding to these receptors and activating them to produce analgesic and euphoric effects .

Biochemical Pathways

Upon activation of the mu-opioid receptors, a series of biochemical events occur. This includes the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. The net effect is hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Fentanyl and its analogues are generally well absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine .

Result of Action

The activation of mu-opioid receptors by this compound would likely result in potent analgesic effects, as well as euphoria and potential respiratory depression, which are common effects of mu-opioid receptor activation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic conditions can enhance the absorption of basic drugs like this one. Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes that metabolize this compound, can affect its action and efficacy .

Safety and Hazards

This involves understanding the potential dangers of handling or being exposed to the compound .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound .

Properties

IUPAC Name

(2-fluorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQPTPMXQUFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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